molecular formula C13H19N3O3 B1443682 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester CAS No. 1251000-44-8

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

Cat. No.: B1443682
CAS No.: 1251000-44-8
M. Wt: 265.31 g/mol
InChI Key: JILQEJQCJIJDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of imidazo[1,2-a][1,4]diazepines. This compound features a fused ring system that includes an imidazole ring and a diazepine ring, making it structurally unique and versatile for various applications in scientific research and industry.

Mechanism of Action

The compound also contains a carboxylic acid ester functional group, which could potentially undergo hydrolysis in the body to release the parent carboxylic acid and an alcohol. The alcohol in this case is tert-butanol, which is poorly absorbed through skin but rapidly absorbed if inhaled or ingested .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted amines with diketones or ketoacids under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can lead to various products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in molecular biology research to study enzyme inhibition and protein interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Imidazo[1,2-a][1,4]diazepines

  • Benzodiazepines

  • Imidazoles

Uniqueness: 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the formyl group and the tert-butyl ester moiety

Properties

IUPAC Name

tert-butyl 3-formyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-5-4-11-14-8-10(9-17)16(11)7-6-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQEJQCJIJDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 5
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.